1-(4-(Difluoromethyl)phenyl)-2-methoxyethanamine
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Overview
Description
1-(4-(Difluoromethyl)phenyl)-2-methoxyethanamine is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a methoxyethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the use of difluorocarbene reagents, which can be generated in situ and react with aromatic compounds to form the desired difluoromethylated product . The reaction conditions often involve the use of metal catalysts, such as palladium or copper, to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods: In an industrial setting, the production of 1-(4-(Difluoromethyl)phenyl)-2-methoxyethanamine may involve large-scale difluoromethylation processes using specialized equipment to handle the reagents and catalysts safely. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Difluoromethyl)phenyl)-2-methoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
1-(4-(Difluoromethyl)phenyl)-2-methoxyethanamine has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(4-(Difluoromethyl)phenyl)-2-methoxyethanamine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity . The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)phenyl)-2-methoxyethanamine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(4-(Fluoromethyl)phenyl)-2-methoxyethanamine: Contains a fluoromethyl group, differing in the number of fluorine atoms.
1-(4-(Methyl)phenyl)-2-methoxyethanamine: Lacks fluorine atoms, resulting in different chemical properties.
Uniqueness: 1-(4-(Difluoromethyl)phenyl)-2-methoxyethanamine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13F2NO |
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Molecular Weight |
201.21 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)phenyl]-2-methoxyethanamine |
InChI |
InChI=1S/C10H13F2NO/c1-14-6-9(13)7-2-4-8(5-3-7)10(11)12/h2-5,9-10H,6,13H2,1H3 |
InChI Key |
KBVRIQPOYDXYAP-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1=CC=C(C=C1)C(F)F)N |
Origin of Product |
United States |
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